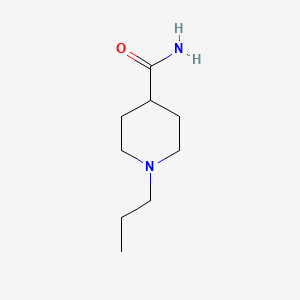
1-(2-Fluoro-5-methylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-5-methylphenyl)ethan-1-ol is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, with an ethan-1-ol group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-5-methylphenyl)ethan-1-ol can be synthesized through several methods, including:
Grignard Reaction: Reacting 2-fluoro-5-methylbenzene with ethyl magnesium bromide followed by hydrolysis.
Friedel-Crafts Alkylation: Alkylation of 2-fluoro-5-methylbenzene with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction of Ketones: Reducing 1-(2-fluoro-5-methylphenyl)ethanone using reducing agents like sodium borohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluoro-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Oxidation of the ethan-1-ol group to form 1-(2-fluoro-5-methylphenyl)ethanone.
Reduction: Reduction of the fluorine atom to form 1-(2-methylphenyl)ethan-1-ol.
Substitution: Substitution reactions at the benzene ring, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromyl chloride and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation.
Major Products Formed:
Oxidation: 1-(2-fluoro-5-methylphenyl)ethanone.
Reduction: 1-(2-methylphenyl)ethan-1-ol.
Substitution: Nitro derivatives or halogenated compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-5-methylphenyl)ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studying the effects of fluorinated compounds on biological systems.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Fluoro-5-methylphenyl)ethan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
1-(2-fluorophenyl)ethan-1-ol
1-(3-fluorophenyl)ethan-1-ol
1-(4-fluorophenyl)ethan-1-ol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
1-(2-fluoro-5-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFIFPHJQPTBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2788418.png)
![3,4-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2788420.png)
![3-(2,4-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2788421.png)

![2-[(1R,3R)-3-Acetyl-2,2-dimethylcyclobutyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B2788425.png)



![N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE](/img/structure/B2788430.png)
![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B2788433.png)

![3-cyclopentyl-7-(2,3-dihydro-1H-inden-1-ylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788437.png)

